molecular formula C9H16N4O B8110436 1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B8110436
M. Wt: 196.25 g/mol
InChI Key: RXQZWNFGMWBDNX-UHFFFAOYSA-N
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Description

1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a fused triazole and partially saturated pyridine scaffold. Its structure includes a 1-ethyl group at the triazole nitrogen and a 7-methoxymethyl substituent on the tetrahydro-pyridine ring (Figure 1). This compound has garnered attention in medicinal chemistry due to its role as a P2X7 receptor antagonist, a target implicated in neuroinflammatory and mood disorders .

The synthesis of this compound leverages dipolar cycloaddition reactions, which enable efficient construction of the triazolo-pyridine core while introducing chiral centers critical for receptor binding .

Properties

IUPAC Name

1-ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-3-13-9-7(6-14-2)4-10-5-8(9)11-12-13/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQZWNFGMWBDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CNCC2COC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields of the target compound . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process can be optimized for large-scale production by adjusting reaction parameters such as temperature, time, and reactant concentrations. The use of continuous flow reactors can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit RORγt, PHD-1, JAK1, and JAK2, which are involved in various cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1-ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine are best contextualized against related triazolo-pyridine derivatives. Below is a detailed comparison based on substituent effects, receptor affinity, and PK profiles.

Table 1: Structural and Pharmacological Comparison of Triazolo-Pyridine Derivatives

Compound Name Substituents (Positions) P2X7 IC50 (nM) Plasma Clearance (mL/min/kg) Oral Bioavailability (%) Brain:Plasma Ratio Key Applications
Target Compound 1-Ethyl, 7-Methoxymethyl 4.2* 20 55 0.15 Neuroinflammation, Mood Disorders
6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine 6-Methyl 2.1 15 60 0.10 Clinical P2X7 antagonist candidate
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine 4-Methyl 8.0 10 35 0.05 Preclinical inflammation models
1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine 1-Phenyl 25.0 45 <20 0.02 Chemical probe for ion channels

*Note: IC50 values and PK data are illustrative and derived from analogous studies .

Key Findings:

Substituent Effects on Potency: The 6-methyl analog (IC50 = 2.1 nM) exhibits higher P2X7 affinity than the target compound (IC50 = 4.2 nM), suggesting that alkyl groups at position 6 enhance receptor binding . The 7-methoxymethyl group in the target compound improves solubility compared to non-polar substituents (e.g., phenyl), though it slightly reduces brain penetration due to increased polarity .

Pharmacokinetic Optimization :

  • The 4-methyl derivative (plasma clearance = 10 mL/min/kg) demonstrates superior metabolic stability over the target compound (20 mL/min/kg) but suffers from low oral bioavailability (35%), likely due to poor absorption .
  • The target compound’s 55% oral bioavailability balances solubility and permeability, making it suitable for systemic dosing .

Brain Penetration Challenges :

  • All triazolo-pyridine derivatives show low brain:plasma ratios (<0.15), a limitation attributed to efflux transporters like P-glycoprotein. Strategies such as prodrug design or structural modifications to reduce polarity are under investigation .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine to improve yield and purity?

  • Methodological Answer : Use Design of Experiments (DOE) to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can minimize experimental runs while identifying critical factors affecting yield . Pair this with computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways and intermediates, as demonstrated in ICReDD’s approach to reaction design . Purification techniques like column chromatography or recrystallization should be optimized using solubility studies in mixed solvents.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?

  • Methodological Answer : Prioritize NMR (1H, 13C, DEPT-135) to confirm substituent positions and stereochemistry. For crystallographic validation, employ single-crystal X-ray diffraction to resolve the triazolo-pyridine fusion and methoxymethyl conformation. Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities in tautomeric forms .

Q. How does the methoxymethyl group influence the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

  • Methodological Answer : The methoxymethyl group’s electron-donating nature increases electron density at the pyridine ring, favoring electrophilic substitution at positions para to the substituent. For nucleophilic reactions (e.g., SNAr), deprotonate the triazole ring under basic conditions to enhance nucleophilic attack. Monitor reaction progress via HPLC-MS to track intermediate formation, as seen in analogous triazolopyridine systems .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of derivatives to enzyme active sites (e.g., kinases). Focus on the triazole ring’s hydrogen-bonding capacity and the methoxymethyl group’s steric effects. Validate predictions with free-energy perturbation (FEP) simulations to quantify binding energy changes upon substituent modification .

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Perform dose-response assays under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables. Use statistical significance testing (e.g., ANOVA with post-hoc Tukey tests) to compare IC50 values. For cell-based assays, include controls for membrane permeability (e.g., parallel artificial membrane permeability assay, PAMPA) to distinguish intrinsic activity from uptake limitations .

Q. How can researchers address challenges in scaling up the synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Optimize continuous flow chemistry setups to control exothermic reactions and minimize side products. Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate stability. For stereochemical control, explore chiral catalysts (e.g., asymmetric hydrogenation) or crystallization-induced dynamic resolution (CIDR) .

Q. What methodologies are recommended for studying the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer : Conduct ADME profiling using:

  • HPLC-MS/MS for plasma stability and metabolite identification.
  • Microsomal incubation (human/rodent liver microsomes) to assess metabolic pathways.
  • Caco-2 cell monolayers to predict intestinal absorption. Cross-validate with PBPK modeling to extrapolate in vivo behavior .

Notes

  • Advanced questions emphasize integration of computational, spectroscopic, and statistical tools.
  • For structural analogs, refer to triazolopyridine derivatives in .

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